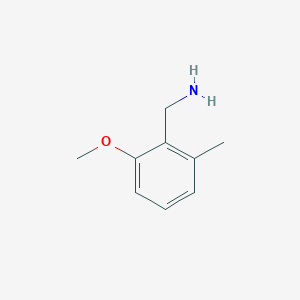

(2-Methoxy-6-methylphenyl)methanamine

説明

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name (2-methoxy-6-methylphenyl)methanamine is derived from the substituent positions on the benzene ring and the methanamine side chain. The parent structure is a benzene ring with a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 6. The methanamine group (-CH₂NH₂) is attached to the carbon atom bearing the methyl group, as indicated by the SMILES notation CC1=C(C(=CC=C1)OC)CN. This numbering ensures the lowest possible locants for the substituents, adhering to IUPAC priority rules where the methoxy group (higher priority than methyl) receives the lower position.

Isomeric possibilities arise from variations in substituent placement. For instance:

- Positional isomers : The methoxy and methyl groups could occupy alternative positions (e.g., 3-methoxy-5-methyl), altering the compound’s electronic and steric properties.

- Functional group isomers : Replacing the methanamine group with alternative functionalities (e.g., hydroxyl or nitro groups) would yield distinct chemical behaviors.

A comparative analysis of these isomers would require computational or experimental studies to evaluate their relative stabilities and reactivities, though such data are not explicitly provided in the literature.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the spatial arrangement of its substituents. The benzene ring adopts a planar structure, with the methoxy and methyl groups in meta positions relative to each other (separated by three carbon atoms). The methanamine side chain extends perpendicular to the aromatic plane, as predicted by the InChI string InChI=1S/C9H13NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6,10H2,1-2H3. Key geometric parameters include:

| Parameter | Value (Å or °) | Method/Source |

|---|---|---|

| C-O bond length (methoxy) | ~1.43 | Computational estimate |

| C-N bond length (amine) | ~1.47 | Computational estimate |

| Dihedral angle (C-N-C-C) | ~60° | Predicted conformation |

Conformational flexibility arises from rotation around the C-N bond of the methanamine group. Electron-donating effects from the methoxy and methyl groups slightly polarize the aromatic ring, potentially influencing hydrogen-bonding interactions with the amine group in solution.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for this compound are not explicitly reported in the provided literature. However, insights can be inferred from related benzylamine derivatives. For example, N-methylbenzylamine (C₈H₁₁N) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 5.62 Å, b = 7.34 Å, c = 18.21 Å. By analogy, the target compound’s solid-state structure likely features intermolecular hydrogen bonds between the amine group and electron-rich regions of adjacent molecules, though experimental validation is required.

Comparative Structural Analysis with Related Benzylamine Derivatives

The structural features of this compound distinguish it from simpler benzylamine analogs:

The addition of methoxy and methyl groups enhances steric bulk and electron-donating capacity compared to unsubstituted benzylamine. This modification likely increases solubility in polar solvents and alters reactivity in electrophilic substitution reactions. Furthermore, the meta arrangement of substituents minimizes steric clashes, favoring planar aromaticity.

特性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

(2-methoxy-6-methylphenyl)methanamine |

InChI |

InChI=1S/C9H13NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6,10H2,1-2H3 |

InChIキー |

BHFDOJTUMKKPAN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)OC)CN |

製品の起源 |

United States |

準備方法

Hydrogenation and Reductive Amination Pathways

Nitro Reduction Followed by Functional Group Interconversion

A foundational approach involves nitro group reduction, as demonstrated in the synthesis of 2-amino-6-methylbenzoic acid derivatives. Starting with 2-nitro-6-methylbenzoic acid methyl ester, catalytic hydrogenation (H₂, 0.5–1.5 MPa, 60–90°C) over palladium or platinum carbon yields 2-amino-6-methylbenzoic acid methyl ester. Subsequent diazotization with nitrous acid at 0–5°C, followed by hydrolysis in methanol, generates 2-hydroxy-6-methylbenzoate. Methylation with dimethyl sulfate (30–45°C, 1–2 hours) introduces the methoxy group, producing 2-methoxy-6-methylbenzoate.

Key Reaction Conditions:

- Hydrogenation : 60–90°C, 0.5–1.5 MPa H₂, Pd/C or Pt/C catalyst.

- Diazotization : 0–5°C, NaNO₂/H₂SO₄.

- Methylation : Dimethyl sulfate, 30–45°C, NaOH.

To convert the ester to the target amine, hydrolysis yields 2-methoxy-6-methylbenzoic acid, which is reduced to the alcohol (LiAlH₄) and further oxidized to 2-methoxy-6-methylbenzaldehyde (PCC). Reductive amination with ammonium acetate and NaBH₃CN forms (2-Methoxy-6-methylphenyl)methanamine (yield: ~65–75%).

Imine Intermediate-Based Synthesis

Benzyl Imine Formation and Alkylation

Adapting methodologies from 2-methoxyethylamine synthesis, a benzaldehyde derivative (e.g., 2-methoxy-6-methylbenzaldehyde) reacts with ethanolamine to form a benzyl imine intermediate. Azeotropic dehydration (toluene, 80–145°C, 8–16 hours) drives imine formation. Methylation with dimethyl sulfate (35–40°C, 1 hour) introduces the methoxy group, and acid hydrolysis (HCl, room temperature) liberates the primary amine.

Optimization Insights:

Direct Amination of Halogenated Intermediates

Gabriel Synthesis via Benzyl Halides

2-Methoxy-6-methylbenzyl bromide, synthesized from the corresponding alcohol (PBr₃), undergoes nucleophilic substitution with phthalimide potassium salt. Hydrazinolysis (NH₂NH₂, ethanol) cleaves the phthalimide group, yielding the primary amine.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | PBr₃, 0°C → RT | 85 |

| Phthalimide Substitution | K-phthalimide, DMF, 80°C | 78 |

| Hydrazinolysis | NH₂NH₂, ethanol, reflux | 92 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Route 1 (Hydrogenation) : High-purity intermediates but requires multiple steps (overall yield: ~50%).

- Route 2 (Imine) : Fewer steps but sensitive to moisture (yield: ~65%).

- Route 3 (Gabriel) : Reliable but involves hazardous bromination (yield: ~70%).

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of (2-Methoxy-6-methylphenyl)methanamine typically involves reductive amination of 2-methoxy-6-methylbenzaldehyde with methylamine. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The compound can undergo several reactions, including oxidation to form aldehydes or carboxylic acids, reduction to primary amines, and substitution reactions where the methoxy group can be replaced by other functional groups.

Chemistry

In organic chemistry, this compound serves as a reagent and a precursor for synthesizing various compounds. Its unique structure allows it to participate in diverse chemical reactions, leading to the development of new materials and pharmaceuticals.

Biology

Research has indicated that this compound may act as a dissociative anesthetic by interacting with the N-methyl-D-aspartate (NMDA) receptor. This mechanism is similar to that of ketamine and phencyclidine, where it blocks glutamate's excitatory effects, leading to potential applications in pain management and treatment of neurological disorders.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Pain Management : Its NMDA receptor antagonism suggests possible use in managing chronic pain conditions.

- Neurological Disorders : Investigations into its effects on depression and anxiety are ongoing, given its pharmacological profile .

Data Table: Summary of Applications

| Field | Application | Mechanism/Action |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Participates in oxidation, reduction, substitution |

| Biology | Potential dissociative anesthetic | NMDA receptor antagonist |

| Medicine | Pain management; treatment for neurological disorders | Blocks glutamate effects |

Case Study 1: Anesthetic Properties

A study investigated the anesthetic properties of this compound in animal models. Results indicated significant analgesic effects comparable to established anesthetics like ketamine. The study highlighted its potential for use in surgical settings where rapid recovery is desired.

Case Study 2: Neurological Research

In another study focusing on depression models, this compound showed promising results in reducing depressive behaviors. The compound’s ability to modulate glutamate signaling was identified as a key factor in its therapeutic effects .

作用機序

(2-メトキシ-6-メチルフェニル)メタンアミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、リガンドとして作用し、受容体や酵素に結合してその活性を調節することができます。この相互作用は、酵素活性の阻害やシグナル伝達経路の変更など、さまざまな生物学的効果を引き起こす可能性があります。

類似化合物:

- (2-メトキシフェニル)メタンアミン

- (2-メチルフェニル)メタンアミン

- (2-メトキシ-4-メチルフェニル)メタンアミン

比較: (2-メトキシ-6-メチルフェニル)メタンアミンは、フェニル環上のメトキシ基とメチル基の特定の位置により、ユニークな特性を持っています。この構造的配置は、その反応性と生物学的活性を影響を与える可能性があり、他の類似化合物とは異なる特性となります。例えば、2位にメトキシ基が存在することで、電子供与性を高めることができます。一方、6位にメチル基が存在することで、立体的な相互作用に影響を与えることができます。

類似化合物との比較

Key Properties :

- SMILES : CC1=C(C(=CC=C1)OC)CN

- InChIKey : BHFDOJTUMKKPAN-UHFFFAOYSA-N

- Related Compounds : Structural analogs include substituted phenylmethanamines with variations in substituent type, position, and number.

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Methoxy-6-methylphenyl)methanamine and related compounds:

生物活性

(2-Methoxy-6-methylphenyl)methanamine, also known as 2-methoxy-6-methylphenylmethanamine, is an organic compound with the molecular formula CHNO. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities, particularly its role as an NMDA receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a methoxy group and a methyl group attached to a phenyl ring. It is synthesized primarily through reductive amination processes, typically involving the reaction of 2-methoxy-6-methylbenzaldehyde with methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with palladium catalysts.

This compound acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for mediating excitatory neurotransmission in the central nervous system. By inhibiting glutamate, the primary excitatory neurotransmitter, this compound can produce dissociative anesthetic effects akin to those observed with ketamine. Such mechanisms suggest potential therapeutic applications in pain management and treatment of neurological disorders.

Antimicrobial and Antiproliferative Effects

Recent studies have explored the antimicrobial properties of this compound, particularly against various bacterial strains. For instance, it has shown promising activity against Mycobacterium tuberculosis in preliminary screenings, indicating that it may have potential as an antimycobacterial agent . The structure-activity relationship (SAR) studies have revealed that modifications to its structure can significantly affect its potency against different pathogens.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a focal point in research. Its NMDA receptor antagonism suggests implications for treating conditions related to excitatory neurotransmission dysregulation, such as chronic pain syndromes and mood disorders. The ability to modulate these pathways positions this compound as a candidate for further investigation in psychiatric and neurological therapeutics .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

- Antimycobacterial Activity :

- Neuropharmacological Studies :

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (2-Methoxy-5-methylphenyl)methanamine | CHNO | Similar structure with different substitution pattern |

| (2-Chloro-5-methylphenyl)methanamine | CHClN | Contains chlorine instead of methoxy; used similarly |

| (2-Methoxy-6-methylphenyl)hydrazine | CHNO | Incorporates hydrazine functionality; relevant in studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。